7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione
7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione
Wy 49051 is a potent, orally active H1 receptor antagonist, with IC50 of 44 nM.
Brand Name:
Vulcanchem
CAS No.:
113418-56-7
VCID:
VC0007197
InChI:
InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3
SMILES:
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula:
C₂₈H₃₃N₅O₃
Molecular Weight:
487.6 g/mol
7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione
CAS No.: 113418-56-7
Inhibitors
VCID: VC0007197
Molecular Formula: C₂₈H₃₃N₅O₃
Molecular Weight: 487.6 g/mol
CAS No. | 113418-56-7 |
---|---|
Product Name | 7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione |
Molecular Formula | C₂₈H₃₃N₅O₃ |
Molecular Weight | 487.6 g/mol |
IUPAC Name | 7-[3-(4-benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3 |
Standard InChIKey | YNDYDETWRDHMLW-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Description | Wy 49051 is a potent, orally active H1 receptor antagonist, with IC50 of 44 nM. |
Reference | [1]. Abou-Gharbia M, et al. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. J Med Chem. 1995 Sep 29;38(20):4026-32. |
PubChem Compound | 6918138 |
Last Modified | Nov 11 2021 |
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